Lipophilicity (LogP) Comparison: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline vs. Des-Isopropyl and Des-Methoxy Analogs
The lipophilicity of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride, as measured by its partition coefficient (LogP), is intermediate between its two closest structural analogs. This difference in LogP, which is a key determinant of membrane permeability and compound handling, demonstrates that the compound is not a simple functional equivalent of either analog .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.75 (as hydrochloride salt) |
| Comparator Or Baseline | 3-Fluoro-4-methoxyaniline (LogP = 1.159); 4-Fluoro-N-(propan-2-yl)aniline (LogP = 2.719-2.924) |
| Quantified Difference | Target compound is +1.59 LogP units more lipophilic than the des-isopropyl analog, and approximately equivalent in LogP to the des-methoxy analog. |
| Conditions | Measured values from chemical databases |
Why This Matters
The distinct lipophilicity profile dictates its behavior in biological assays and influences the solubility and membrane permeability of downstream derivatives, making it a non-interchangeable building block.
